molecular formula C7H12Cl2N2 B3262552 (5-Methylpyridin-2-yl)methanamine dihydrochloride CAS No. 357287-98-0

(5-Methylpyridin-2-yl)methanamine dihydrochloride

Cat. No.: B3262552
CAS No.: 357287-98-0
M. Wt: 195.09 g/mol
InChI Key: SOJRKVHFLLTBEF-UHFFFAOYSA-N
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Description

(5-Methylpyridin-2-yl)methanamine dihydrochloride (CAS 357287-98-0) is a chemical compound with the molecular formula C 7 H 12 Cl 2 N 2 and a molecular weight of 195.09 g/mol . This dihydrochloride salt form enhances the stability and solubility of the free base amine, making it more suitable for various research applications. Proper storage requires an inert atmosphere and cold temperatures between 2-8°C to maintain long-term stability . The core structure of this compound is a 5-methylpyridin-2-yl)methanamine scaffold, which functions as a versatile chemical building block and pharmacophore in medicinal chemistry and drug discovery. The primary amine group attached to the pyridine ring makes it a valuable intermediate for the synthesis of more complex molecules. Research indicates that similar methanamine derivatives, such as (5-phenylfuran-2-yl)methanamine, are key components in developing potent inhibitors for biological targets like SIRT2, a member of the sirtuin family implicated in cancer and neurodegenerative diseases . Furthermore, patents detail methods for synthesizing related pyridin-2-yl-methylamine compounds, highlighting their broad utility as intermediates in creating biologically active substances . As a substrate for reductive amination and condensation reactions, this compound is particularly useful for generating compounds for high-throughput screening and structure-activity relationship (SAR) studies. Disclaimer: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions and refer to the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

(5-methylpyridin-2-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.2ClH/c1-6-2-3-7(4-8)9-5-6;;/h2-3,5H,4,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJRKVHFLLTBEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357287-98-0
Record name (5-methylpyridin-2-yl)methanamine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methylpyridin-2-yl)methanamine dihydrochloride typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with ammonia or an amine source, followed by reduction and subsequent treatment with hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Hydrogenation catalysts like palladium on carbon (Pd/C)

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the process .

Chemical Reactions Analysis

Types of Reactions

(5-Methylpyridin-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or peracids under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

(5-Methylpyridin-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Methylpyridin-2-yl)methanamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator depending on the specific pathway involved. The compound’s effects are mediated through binding to active sites or allosteric sites, altering the function of the target molecules .

Comparison with Similar Compounds

The following analysis compares (5-methylpyridin-2-yl)methanamine dihydrochloride with structurally analogous pyridinyl methanamine derivatives. Key differences arise from substituent positions, halogenation, and molecular properties.

Structural Analogues with Methyl Substitution
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituent Position Purity Key Differences/Applications
This compound C₇H₁₂Cl₂N₂ 195.09 357287-98-0 5-methyl, 2-amine 95% Baseline compound; used in receptor-targeted drug synthesis .
(3-Methylpyridin-4-yl)methanamine dihydrochloride C₇H₁₂Cl₂N₂ 195.09 85127-50-0 3-methyl, 4-amine 95% Altered steric effects due to methyl position; potential for divergent biological activity .
(6-Methylpyridin-2-yl)methanamine dihydrochloride C₇H₁₂Cl₂N₂ 195.09 858838-82-1 6-methyl, 2-amine 95% Methyl at 6-position may influence solubility and metabolic stability .
(4-Methylpyridin-2-yl)methanamine dihydrochloride C₇H₁₂Cl₂N₂ 195.09 357287-88-8 4-methyl, 2-amine 95% Higher similarity (0.97) to the target compound; minor steric/electronic variations .

Key Observations :

  • Methyl group positioning significantly impacts steric interactions and electronic distribution, affecting binding affinity in drug-receptor interactions .
  • The 5-methyl substitution in the target compound may offer optimal lipophilicity for blood-brain barrier penetration compared to 3- or 6-methyl analogues .
Halogen-Substituted Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Halogen Purity Key Differences/Applications
(5-Chloropyridin-2-yl)methanamine dihydrochloride C₆H₉Cl₃N₂ 227.51 1257535-54-8 Cl 95% Chlorine increases electronegativity, enhancing hydrogen bonding potential .
2-(5-Bromopyrimidin-2-yl)ethylamine dihydrochloride C₇H₁₁BrCl₂N₃ 293.50 2155852-47-2 Br N/A Bromine’s larger atomic radius may improve halogen bonding in kinase inhibitors .
2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride C₇H₁₁Cl₂FN₂O 229.08 N/A F N/A Fluorine’s electronegativity enhances metabolic stability and bioavailability .

Key Observations :

  • Halogenation introduces distinct electronic and steric effects. Chlorine and bromine enhance binding via halogen bonds, while fluorine improves metabolic stability .

Biological Activity

(5-Methylpyridin-2-yl)methanamine dihydrochloride is a chemical compound derived from pyridine, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in scientific research.

Chemical Structure and Synthesis

The compound has the molecular formula C10H16Cl2N2, indicating it contains a pyridine ring substituted with a methyl group and an amine functional group. The synthesis typically involves:

  • Formation of the Pyridine Derivative : Starting from 5-methylpyridine, the compound is synthesized through nitration followed by reduction to yield the corresponding amine.
  • Dihydrochloride Salt Formation : The final product is obtained by treating the amine with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent.

The compound acts primarily as a ligand, interacting with specific receptors or enzymes. Its unique structure allows it to modulate biological pathways effectively. The presence of both the cyclopropyl group and the pyridine ring contributes to its binding affinity and specificity.

Research Findings

Recent studies have demonstrated several biological activities associated with this compound:

  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, certain derivatives were shown to inhibit bacterial growth in vitro.
  • Cytotoxicity : In cancer research, compounds similar to (5-Methylpyridin-2-yl)methanamine have been investigated for their cytotoxic effects on tumor cells. Studies demonstrated that these compounds can induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and DNA damage.

Case Studies

  • Inhibition of PDE10A : A related compound was identified as a potent inhibitor of phosphodiesterase 10A (PDE10A), which is involved in signaling pathways linked to schizophrenia treatment. The study emphasized structure-activity relationships that enhance potency while minimizing off-target effects .
  • Antiparasitic Activity : Another study highlighted the antiparasitic properties of similar pyridine derivatives, showing effective inhibition against parasites at low concentrations .

Comparative Analysis

The following table summarizes the biological activities reported for this compound compared to other similar compounds:

CompoundBiological ActivityMechanism
This compoundAntimicrobial, CytotoxicLigand-receptor interaction
Cyclopropyl(5-methylpyridin-2-yl)methanaminePDE10A inhibitionEnzyme inhibition
3,5-Diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-aminesApoptosis inductionROS generation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Methylpyridin-2-yl)methanamine dihydrochloride
Reactant of Route 2
(5-Methylpyridin-2-yl)methanamine dihydrochloride

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